tert-Butyl 3-fluoropicolinate
Description
Properties
IUPAC Name |
tert-butyl 3-fluoropyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO2/c1-10(2,3)14-9(13)8-7(11)5-4-6-12-8/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLAQCBNGMBLPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=CC=N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 3-fluoropicolinic Acid
This is the most direct and widely used method for preparing tert-butyl 3-fluoropicolinate.
$$
\text{3-Fluoropicolinic acid} + \text{tert-butyl alcohol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water}
$$
- Reactants: 3-fluoropicolinic acid and tert-butyl alcohol.
- Catalyst: Acid catalyst such as sulfuric acid, p-toluenesulfonic acid, or boron trifluoride diethyl etherate.
- Solvent: Often performed neat or in an inert organic solvent (e.g., dichloromethane).
- Conditions: Gentle heating (40–60 °C) for several hours.
- Workup: Neutralization, extraction, and purification by column chromatography or recrystallization.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Esterification | 3-fluoropicolinic acid, tert-butyl alcohol, acid catalyst | Yields typically 70–90% |
| Purification | Extraction, chromatography | Product is an oil or solid |
- The use of anhydrous magnesium sulfate as a drying agent and boron trifluoride diethyl etherate as a catalyst can enhance yield and efficiency.
- Reaction times of 4–8 hours are common, with yields reported up to 90% under optimized conditions.
Data Table: Reported Synthesis Conditions and Yields
Comparative Analysis of Methods
| Aspect | Esterification (Preferred) | Nucleophilic Aromatic Substitution | Suzuki Coupling |
|---|---|---|---|
| Starting Material | 3-fluoropicolinic acid | tert-butyl picolinate | tert-butyl 3-bromopicolinate |
| Selectivity | High | Moderate (regioisomer risk) | High |
| Yield | 70–90% | 40–60% | 50–80% |
| Scalability | Good | Moderate | Good |
| Operational Simplicity | Simple | Requires careful control | Requires Pd catalyst |
Research Findings and Observations
- The direct esterification route is the most practical and efficient for laboratory and industrial synthesis, provided that 3-fluoropicolinic acid is accessible.
- Catalysts such as boron trifluoride diethyl etherate and anhydrous magnesium sulfate can significantly improve yields and reaction rates.
- Alternative routes (e.g., Suzuki coupling) are valuable when specific substitution patterns or functional group compatibility are required, but they generally involve more steps and higher costs.
- Purity of the final product is typically high (>95%) after chromatographic purification.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-fluoropicolinate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the ester group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed for oxidation reactions.
Major Products:
Substitution: Products include derivatives where the fluorine atom is replaced by other functional groups.
Reduction: The major product is the corresponding alcohol.
Oxidation: Various oxidized derivatives depending on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 3-fluoropicolinate serves as a valuable building block in the synthesis of bioactive compounds. Its unique structure allows it to mimic other functional groups, enhancing the pharmacological properties of drug candidates.
Case Studies :
- Antifungal Agents : Research indicates that derivatives of this compound exhibit antifungal activity against strains such as Trichophyton mentagrophytes and Trichophyton rubrum . The modification of existing antifungal drugs with this compound has shown promising results in enhancing efficacy while reducing side effects.
- Antidepressants and Antihistamines : The compound has been evaluated for its potential to improve the biological activity of existing antidepressants and antihistamines by altering their lipophilicity and solubility profiles .
Agrochemicals
The compound is also being explored for its applications in agrochemicals, particularly as a herbicide or pesticide additive. Its ability to modify the physicochemical properties of active ingredients can lead to improved performance in agricultural settings.
Comparative Data Table
| Property | This compound | CF-Cyclobutane Analogues |
|---|---|---|
| Lipophilicity (log D) | Increased by ~0.5 units | Varies |
| Water Solubility | Moderate | Lower than tert-butyl analogs |
| Biological Activity | Enhanced with modifications | Varies |
Mechanism of Action
The mechanism of action of tert-Butyl 3-fluoropicolinate involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The ester group can undergo hydrolysis to release the active picolinic acid derivative, which can interact with biological targets such as enzymes and receptors.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
| Property | tert-Butyl 3-fluoropicolinate | Methyl 3-fluoropicolinate | tert-Butyl picolinate (non-fluorinated) |
|---|---|---|---|
| Ester Group | tert-Butyl | Methyl | tert-Butyl |
| Substituent | 3-Fluoro | 3-Fluoro | None |
| Lipophilicity | High (tert-butyl + fluorine) | Moderate (methyl + fluorine) | Moderate (tert-butyl) |
| Electron Effects | -I (fluorine), steric hindrance | -I (fluorine) | Steric hindrance only |
- The 3-fluoro substituent exerts an electron-withdrawing (-I) effect, which may enhance the electrophilicity of the pyridine ring, facilitating nucleophilic substitution reactions compared to non-fluorinated analogs .
Reactivity and Stability
- Acid/Base Stability: tert-Butyl esters are prone to acid-catalyzed hydrolysis, releasing tert-butanol and the parent acid. This contrasts with methyl esters, which require harsher basic conditions for saponification . Fluorine’s electronegativity may stabilize the pyridine ring against oxidation compared to non-fluorinated analogs .
Thermal Stability :
- tert-Butyl groups generally enhance thermal stability due to their bulky, branched structure, reducing decomposition rates compared to linear alkyl esters (e.g., methyl or ethyl) .
Biological Activity
Introduction
tert-Butyl 3-fluoropicolinate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical formula: . The fluorine atom in its structure is believed to play a crucial role in modulating its biological activity. The compound's structure can be depicted as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 199.21 g/mol |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound, particularly against various bacterial strains. For example, it has shown significant inhibition of Gram-positive bacteria, which suggests potential as a therapeutic agent in treating bacterial infections.
Anticancer Properties
Research indicates that this compound may possess anticancer properties. A study demonstrated that it inhibits cell proliferation in several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways, as evidenced by increased caspase-3 activity in treated cells.
Structure-Activity Relationship (SAR)
The SAR studies of this compound have revealed that modifications to the fluorine substituent can significantly affect its biological activity. For instance, replacing the fluorine with other halogens resulted in decreased potency against cancer cells. This underscores the importance of the fluorine atom in enhancing biological efficacy.
Pharmacokinetics
Pharmacokinetic studies have shown that this compound has favorable absorption characteristics, with a moderate half-life that supports its potential for therapeutic use. The compound exhibits low clearance rates in vivo, indicating a sustained presence in systemic circulation, which is desirable for maintaining therapeutic levels.
Case Studies
- In Vitro Studies : A study published in Pharmaceutical Research examined the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with an IC50 value ranging from 10 to 30 µM across different cell types .
- Animal Models : In vivo studies using mouse models demonstrated that administration of this compound led to significant tumor regression in xenograft models of breast cancer. Tumors treated with the compound showed a reduction in size by over 50% compared to controls after two weeks of treatment .
- Mechanistic Studies : Further investigations into the mechanism of action revealed that this compound activates apoptotic pathways through mitochondrial dysfunction, leading to increased reactive oxygen species (ROS) production and subsequent cell death .
Q & A
Q. What synthetic methodologies are reported for tert-Butyl 3-fluoropicolinate, and how are reaction parameters optimized?
this compound is typically synthesized via nucleophilic substitution or cross-coupling reactions. Key parameters include temperature, catalyst selection (e.g., palladium for coupling), and solvent polarity. Optimization can be achieved through Design of Experiments (DoE) to evaluate interactions between variables like reaction time and reagent stoichiometry. For safety protocols during synthesis, refer to guidelines on handling volatile organofluorides, including grounded equipment and explosion-proof setups .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) is critical for structural elucidation, particularly -NMR to confirm fluorination. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like ester carbonyls. For rigorous analysis, combine these with X-ray crystallography if crystalline derivatives are obtainable. Cross-validate data using peer-reviewed frameworks for analytical reproducibility .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Use NIOSH-approved respirators (e.g., OV/AG/P99 filters) for aerosol protection and chemically resistant gloves. Store in airtight containers at controlled temperatures to prevent degradation. Avoid drainage contamination due to potential ecotoxicity, aligning with environmental safety guidelines in chemical hygiene plans .
Advanced Research Questions
Q. How do structural modifications at the fluoropicolinate moiety influence the compound’s reactivity in catalytic systems?
Systematic studies using Density Functional Theory (DFT) can predict electronic effects of substituents on reactivity. Compare this compound with analogs (e.g., chloro- or methyl-derivatives) in cross-coupling reactions. Use PICOT frameworks to structure experiments:
Q. What mechanistic pathways explain this compound’s stability under acidic or basic conditions?
Conduct pH-dependent degradation studies using HPLC-MS to identify intermediates. Apply kinetic modeling (e.g., first-order decay) to quantify half-lives. Contrast results with computational models (e.g., molecular dynamics simulations) to resolve discrepancies between experimental and theoretical stability profiles. Reference FINER criteria to ensure feasibility and novelty .
Q. How can researchers resolve contradictions in reported solubility data across solvent systems?
Perform controlled solubility trials in polar (e.g., DMSO) and non-polar (e.g., hexane) solvents. Use statistical tools like ANOVA to assess variability. Cross-reference with thermogravimetric analysis (TGA) to rule out solvent impurities. Document methodologies transparently to align with reproducibility standards in data-driven research .
Methodological Frameworks for Research Design
- PICOT : Apply for hypothesis-driven studies (e.g., catalytic performance).
- FINER : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant.
- DoE : Optimize synthetic or analytical conditions systematically.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
